Cas no 7332-98-1 (Tert-butyl 2-oxo-2-phenylacetate)

Tert-butyl 2-oxo-2-phenylacetate structure
7332-98-1 structure
Product Name:Tert-butyl 2-oxo-2-phenylacetate
CAS No:7332-98-1
MF:C12H14O3
MW:206.237763881683
CID:542644
Update Time:2023-08-03

Tert-butyl 2-oxo-2-phenylacetate Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetic acid, a-oxo-, 1,1-dimethylethyl ester
    • tert-butyl 2-oxo-2-phenylacetate
    • t-butyl phenylglyoxylate
    • tert-butyl oxo(phenyl)acetate
    • Oxophenylacetic acid tert-butyl ester
    • Tert-butyl 2-oxo-2-phenylacetate
    • Inchi: 1S/C12H14O3/c1-12(2,3)15-11(14)10(13)9-7-5-4-6-8-9/h4-8H,1-3H3
    • InChI Key: NWVFCQVKCDNHOO-UHFFFAOYSA-N
    • SMILES: O(C(C(C1C=CC=CC=1)=O)=O)C(C)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 244
  • Topological Polar Surface Area: 43.4
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